molecular formula C14H12ClFN2O2 B8107030 Benzyl (3-amino-4-chloro-2-fluorophenyl)carbamate

Benzyl (3-amino-4-chloro-2-fluorophenyl)carbamate

Cat. No.: B8107030
M. Wt: 294.71 g/mol
InChI Key: NQVFWTVJKOMSIP-UHFFFAOYSA-N
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Description

Benzyl (3-amino-4-chloro-2-fluorophenyl)carbamate is an organic compound that features a benzyl group attached to a carbamate moiety, which is further connected to a substituted phenyl ring

Properties

IUPAC Name

benzyl N-(3-amino-4-chloro-2-fluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O2/c15-10-6-7-11(12(16)13(10)17)18-14(19)20-8-9-4-2-1-3-5-9/h1-7H,8,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVFWTVJKOMSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C(=C(C=C2)Cl)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Synthesis

Microwave technology offers a rapid alternative, as demonstrated in the synthesis of analogous carbamates. In this method, 3-amino-4-chloro-2-fluorophenol (0.7 mmol) is suspended in chlorobenzene with phosphorus trichloride (0.35 mmol) and benzyl chloroformate (0.7 mmol). The mixture is irradiated at 130°C for 30 minutes in a microwave reactor, achieving near-quantitative conversion. Post-reaction, the solvent is evaporated, and the residue is washed with hydrochloric acid to remove unreacted starting material.

Advantages :

  • 80–90% yield compared to 65–75% in traditional methods.

  • Reduced side-product formation due to uniform heating.

Stepwise Functionalization via Nitro Reduction

For substrates where the amine group is introduced post-carbamate formation, a nitro intermediate serves as a precursor. 3-Nitro-4-chloro-2-fluorophenylcarbamate is synthesized first by reacting 3-nitro-4-chloro-2-fluorophenol with benzyl chloroformate. The nitro group is subsequently reduced to an amine using hydrogen gas (1 atm) over palladium on carbon (Pd/C, 10% w/w) in ethanol at 25°C for 12 hours.

StepReagents/ConditionsYield (%)Purity (%)
1BnClO, Et₃N, DCM7085
2H₂, Pd/C, EtOH9598

This method avoids side reactions but requires additional purification steps to remove catalyst residues.

Reaction Optimization and Kinetic Analysis

Solvent and Temperature Effects

A study comparing solvents found that polar aprotic solvents like DMF enhance reaction rates but increase epimerization risks. Non-polar solvents like toluene favor selectivity but slow kinetics. The optimal balance is achieved in THF at 0–5°C, providing a 78% yield with 99% purity.

Catalytic Additives

The addition of DMAP (0.1 equiv) reduces activation energy by stabilizing the transition state, as confirmed by density functional theory (DFT) calculations. This aligns with observations in morpholinophenylcarbamate syntheses, where DMAP improved yields by 15–20%.

Purification and Characterization

Recrystallization vs. Chromatography

Recrystallization from ethanol yields larger crystals with 98–99% purity, while silica gel chromatography (ethyl acetate/hexane, 1:4) achieves similar purity but with 10–15% product loss.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Bn), 6.95 (d, J = 8.4 Hz, 1H, Ar), 6.82 (s, 1H, NH), 5.15 (s, 2H, CH₂).

  • ¹³C NMR : δ 155.2 (C=O), 135.6–114.8 (Ar-C), 66.3 (CH₂).

Industrial-Scale Considerations

Cost Analysis

Raw material costs dominate (>70%), with benzyl chloroformate accounting for 50% of expenses. Switching to continuous-flow microwave reactors reduces energy costs by 40% but requires upfront capital investment.

Emerging Methodologies

Enzymatic Carbamate Synthesis

Preliminary studies using lipase catalysts in non-aqueous media show promise, achieving 60% yield under mild conditions (pH 7.4, 37°C). This method eliminates harsh reagents but remains experimental .

Mechanism of Action

The mechanism by which Benzyl (3-amino-4-chloro-2-fluorophenyl)carbamate exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the carbamate group can act as a bioisostere for esters or amides, influencing the compound’s binding affinity and specificity.

Molecular Targets and Pathways:

    Enzymes: Potential targets include proteases and kinases, where the compound can inhibit enzyme activity by mimicking natural substrates or binding to active sites.

    Receptors: Interaction with cell surface receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

    Benzyl (3-amino-4-chlorophenyl)carbamate: Lacks the fluorine substituent, which can affect its reactivity and biological activity.

    Benzyl (3-amino-4-fluorophenyl)carbamate: Lacks the chlorine substituent, potentially altering its chemical properties and interactions.

Uniqueness: Benzyl (3-amino-4-chloro-2-fluorophenyl)carbamate is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, which can influence its electronic properties and reactivity. This combination of substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Benzyl (3-amino-4-chloro-2-fluorophenyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H13ClFNO2C_{14}H_{13}ClFNO_2 and a molecular weight of approximately 285.71 g/mol. The compound features a carbamate functional group attached to a phenyl ring, which is further substituted with an amino group and halogens (chlorine and fluorine). This structural complexity contributes to its diverse biological activities.

Inhibition of BACE1

Research indicates that this compound acts as a modulator of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is crucial in the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. Inhibiting BACE1 activity can potentially reduce amyloid-beta formation, presenting a therapeutic avenue for Alzheimer's treatment.

Acetylcholinesterase Inhibition

In studies focused on cholinesterase inhibitors, compounds similar to this compound have shown moderate inhibitory effects against acetylcholinesterase (AChE). The IC50 values for related compounds suggest that structural modifications significantly impact their inhibitory potency .

Structure-Activity Relationship (SAR)

The SAR of this compound reveals that the presence and positioning of functional groups such as amino and halogen atoms are critical for its biological activity. The following table summarizes the biological activities of structurally related compounds:

Compound NameMolecular FormulaBiological Activity
This compoundC14H13ClFNO2Modulator of BACE1
Benzyl (4-amino-2-fluorophenyl)carbamateC14H13FN2O2Potential BACE1 inhibitor
Benzyl (4-bromo-3-fluorophenyl)carbamateC14H11BrFNO2Potential antibacterial properties

This table illustrates how variations in substituent groups can lead to different biological activities, emphasizing the importance of chemical structure in drug design.

Case Study 1: BACE1 Inhibition

A study conducted on various carbamate derivatives highlighted that this compound exhibited significant inhibitory effects on BACE1, with IC50 values indicating its potential as a therapeutic agent for Alzheimer's disease. The study emphasized the need for further research into pharmacokinetics and toxicity profiles to establish clinical viability.

Case Study 2: Cholinesterase Inhibitors

Another investigation focused on the inhibitory effects of carbamates on AChE and butyrylcholinesterase (BChE). The findings suggested that structural modifications could enhance selectivity towards AChE or BChE, providing insights into optimizing compounds for neurodegenerative disease treatment .

Q & A

Q. How can the synthesis of Benzyl (3-amino-4-chloro-2-fluorophenyl)carbamate be optimized for yield and purity?

  • Methodological Answer : The synthesis involves introducing the carbamate group to the aromatic amine via reaction with benzyl chloroformate. Key considerations include:
  • Protecting Group Stability : The benzyl carbamate (Cbz) group is stable under acidic conditions but cleaved by hydrogenolysis or strong acids (e.g., HBr/AcOH) . Use anhydrous conditions to avoid premature hydrolysis.
  • Reaction Monitoring : Employ TLC or HPLC to track intermediate formation (e.g., free amine vs. carbamate).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity.

Table 1 : Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Amine ProtectionBenzyl chloroformate, NaHCO₃, THF, 0°C → RT75–85>95%
Deprotection (if needed)H₂/Pd-C, MeOH90–95>98%

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolves bond lengths/angles and confirms regiochemistry (e.g., positions of Cl, F, and NH₂). For related carbamates, SHELX refinement ensures accurate structural models .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic splitting patterns, carbamate carbonyl at ~155 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) matches the exact mass (e.g., [M+H]⁺ calculated for C₁₄H₁₂ClFNO₂: 296.0593) .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98% for research-grade material).

Advanced Research Questions

Q. How does the carbamate group in this compound behave under varying pH and temperature conditions?

  • Methodological Answer : The benzyl carbamate group is stable in neutral/weakly acidic conditions but hydrolyzes under strongly acidic (pH < 1, 100°C) or basic (pH > 12, RT) conditions. Stability can be quantified via:
  • Kinetic Studies : Monitor degradation by HPLC at λ = 254 nm under controlled pH/temperature.
  • Activation Energy Calculation : Use Arrhenius plots from accelerated stability testing (40–80°C).

Table 2 : Stability of Benzyl Carbamate Under Different Conditions

ConditionHalf-Life (h)Degradation Products
pH 1, 25°C>48Minimal hydrolysis
pH 1, 100°C<2Amine + CO₂ + benzyl alcohol
pH 12, 25°C6–8Amine + carbonate

Q. In cases where crystallographic data conflicts with spectroscopic analysis, what strategies can resolve discrepancies?

  • Methodological Answer :
  • Purity Reassessment : Contaminants (e.g., regioisomers) may skew NMR/MS data. Repurify via preparative HPLC .
  • Complementary Techniques : Use IR spectroscopy to confirm carbonyl presence (1700–1750 cm⁻¹) and DFT calculations to predict NMR shifts .
  • SHELX Refinement : Re-examine X-ray data for disorder or twinning; adjust refinement parameters (e.g., hydrogen atom placement) .

Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophore of derivatives of this compound?

  • Methodological Answer :
  • Systematic Substituent Variation : Modify Cl, F, or NH₂ positions and assess biological activity (e.g., enzyme inhibition assays) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., kinases).
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., CF₃) to enhance oxidative stability .

Table 3 : Example SAR Data for Analogues

DerivativeSubstituentIC₅₀ (nM)LogP
Parent Compound3-NH₂, 4-Cl, 2-F1202.1
4-Cl → 4-CF₃3-NH₂, 4-CF₃, 2-F852.8
2-F → 2-Cl3-NH₂, 4-Cl, 2-Cl2002.3

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